2-(Benzyloxy)-3-fluoroaniline
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Overview
Description
2-(Benzyloxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound features a benzyl ether group and a fluorine atom attached to the aromatic ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-3-nitroaniline. This intermediate is then reduced to yield 2-fluoro-3-aminophenol.
Benzylation: The 2-fluoro-3-aminophenol is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or benzyl ether group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as palladium on carbon are employed.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted anilines or benzyl ethers.
Scientific Research Applications
2-(Benzyloxy)-3-fluoroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoroaniline involves its interaction with various molecular targets, including enzymes and receptors. The benzyl ether group and fluorine atom contribute to its binding affinity and specificity, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 2-(Benzyloxy)-4-fluoroaniline
- 2-(Benzyloxy)-3-chloroaniline
- 2-(Benzyloxy)-3-bromoaniline
Comparison: 2-(Benzyloxy)-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo counterparts. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
3-fluoro-2-phenylmethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOJPDKTJQWCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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